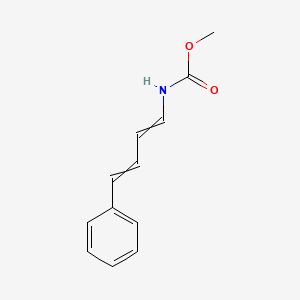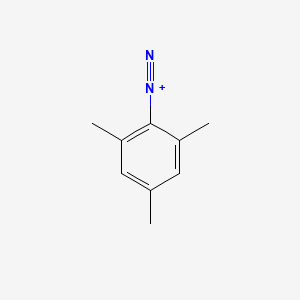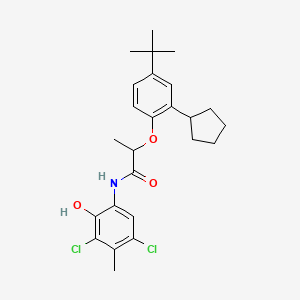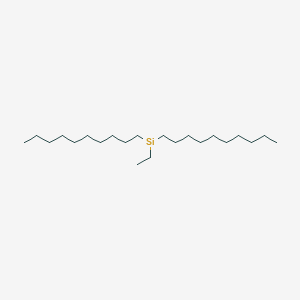![molecular formula C7H7N3O2 B14648461 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one CAS No. 52893-02-4](/img/structure/B14648461.png)
2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted imidazo[1,2-a]pyrimidines.
Applications De Recherche Scientifique
2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparaison Avec Des Composés Similaires
2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have similar structures but differ in their biological activities and applications.
Imidazo[1,2-a]pyrazines: These compounds also share structural similarities but have distinct chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
52893-02-4 |
|---|---|
Formule moléculaire |
C7H7N3O2 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
2-hydroxy-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-6(12)10-3-5(11)9-7(10)8-4/h2-3,11H,1H3,(H,8,9) |
Clé InChI |
WDYSSGSUUUZCHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N2C=C(N=C2N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



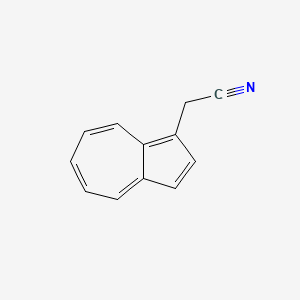





![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
